N-{1-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)
Overview
Description
N-{1-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a dichlorobenzylidene group, a hydrazinyl linkage, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide typically involves a multi-step process:
Formation of the Dichlorobenzylidene Hydrazone: This step involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with an appropriate acyl chloride to introduce the oxopropan-2-yl group.
Sulfonamide Formation: Finally, the acylated hydrazone is reacted with methanesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a hydrazine derivative.
Scientific Research Applications
N-{1-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.
Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzylidene group may facilitate binding to hydrophobic pockets, while the hydrazinyl linkage could participate in hydrogen bonding or other interactions. The methanesulfonamide moiety might enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,5-dihydro-1H-imidazole: This compound shares the dichlorobenzylidene and hydrazinyl groups but differs in the rest of its structure.
(2,4-Dichlorobenzylidene)-malononitrile: This compound contains the dichlorobenzylidene group but lacks the hydrazinyl and methanesulfonamide moieties.
Uniqueness
N-{1-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O4S/c1-12(18(24)22-21-11-13-4-5-14(19)10-17(13)20)23(28(3,25)26)15-6-8-16(27-2)9-7-15/h4-12H,1-3H3,(H,22,24)/b21-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCTXDJNQDTKJW-SRZZPIQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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